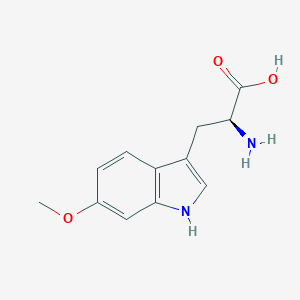

(S)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid

Description

Properties

IUPAC Name |

(2S)-2-amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-17-8-2-3-9-7(4-10(13)12(15)16)6-14-11(9)5-8/h2-3,5-6,10,14H,4,13H2,1H3,(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASMBUJRMSWTSLE-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)C(=CN2)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90572504 | |

| Record name | 6-Methoxy-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16730-11-3 | |

| Record name | 6-Methoxy-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of (S)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid, also known as 6-Methoxy-L-tryptophan, is a derivative of the essential amino acid L-tryptophan. Its structural similarity to tryptophan, a precursor for the biosynthesis of key neurotransmitters like serotonin and melatonin, makes it a compound of significant interest in neuroscience, drug discovery, and metabolic research. The presence of a methoxy group on the indole ring at the 6-position can alter its chemical and biological properties, potentially influencing its metabolic fate, receptor binding affinity, and therapeutic applications. This technical guide provides a comprehensive overview of the core chemical properties of 6-Methoxy-L-tryptophan, detailed experimental protocols for its synthesis, and its role in biochemical signaling pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 6-Methoxy-L-tryptophan is presented below. It is important to note that while some data is available for this specific compound, other properties are inferred from its parent compound, L-tryptophan, and related methoxy-derivatives due to a lack of publicly available experimental data for 6-Methoxy-L-tryptophan itself.

Table 1: General and Physicochemical Properties of 6-Methoxy-L-tryptophan

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 6-Methoxy-L-tryptophan, 6-MeO-L-Trp | [1][2] |

| CAS Number | 16730-11-3 | [1][2] |

| Molecular Formula | C12H14N2O3 | [1][2] |

| Molecular Weight | 234.26 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | Data not available | |

| pKa (α-carboxyl) | ~2.4 (estimated from L-tryptophan) | |

| pKa (α-amino) | ~9.4 (estimated from L-tryptophan) | |

| Solubility | Data not available for 6-methoxy-L-tryptophan. 5-methoxy-DL-tryptophan is soluble in DMSO (~1 mg/mL) and PBS (pH 7.2, ~1 mg/mL).[3] | |

| LogP (computed) | 1.83120 | [2] |

| Purity (commercial) | 95% | [1] |

Spectroscopic Data

Table 2: Comparative Spectroscopic Data

| Technique | L-Tryptophan | 5-Hydroxy-L-tryptophan (for comparison) | Expected for 6-Methoxy-L-tryptophan |

| ¹H NMR | Aromatic protons (δ 7.0-7.8 ppm), α-H (δ ~4.0 ppm), β-H (δ ~3.3-3.5 ppm) in D₂O. | Aromatic protons (δ 6.7-7.2 ppm), α-H (δ ~3.9 ppm), β-H (δ ~3.1-3.2 ppm) in DMSO-d₆. | Aromatic protons with shifts influenced by the 6-methoxy group, α-H and β-H signals in the aliphatic region. The methoxy group would present a singlet at ~3.8 ppm. |

| ¹³C NMR | Indole carbons (δ 109-136 ppm), α-C (δ ~56 ppm), β-C (δ ~28 ppm), C=O (δ ~174 ppm) in H₂O.[4] | Indole carbons (δ 101-150 ppm), α-C (δ ~56 ppm), β-C (δ ~28 ppm), C=O (δ ~174 ppm). | Similar shifts to L-tryptophan with the C6 signal shifted downfield and a methoxy carbon signal around 55-60 ppm. |

| FTIR (cm⁻¹) | N-H stretch (indole) ~3400, C-H stretch (aliphatic) ~2900, C=O stretch (carboxyl) ~1600-1660, N-H bend (amine) ~1410.[5] | Similar characteristic peaks are expected. | Similar to L-tryptophan with additional C-O stretching vibrations from the methoxy group, likely in the 1000-1300 cm⁻¹ region. |

| Mass Spec. | Molecular Ion [M]⁺ at m/z 204.[6] | Expected Molecular Ion [M]⁺ at m/z 234 and characteristic fragmentation patterns of the indole and amino acid moieties. |

Experimental Protocols

The synthesis of 6-Methoxy-L-tryptophan can be achieved through established methods for asymmetric amino acid synthesis. Below are generalized protocols for the Schöllkopf and Strecker syntheses, adapted for this specific compound.

Schöllkopf Bis-Lactim Ether Synthesis

This method utilizes a chiral auxiliary to introduce the desired stereochemistry at the α-carbon.

Workflow:

Caption: Schöllkopf synthesis workflow.

Detailed Methodology:

-

Preparation of the Bislactim Ether Anion: The bis-lactim ether of alanine and glycine is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78°C under an inert atmosphere. A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to generate the chiral carbanion.

-

Alkylation: A solution of 6-methoxy-3-bromoindole in anhydrous THF is added to the carbanion solution at -78°C. The reaction mixture is stirred at this temperature for several hours until the reaction is complete (monitored by TLC).

-

Workup and Hydrolysis: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting crude product is then subjected to mild acidic hydrolysis (e.g., 0.1 M HCl) to cleave the chiral auxiliary and yield the desired amino acid.

-

Purification: The final product is purified by recrystallization or column chromatography to yield pure this compound.

Asymmetric Strecker Synthesis

The Strecker synthesis is a three-component reaction between an aldehyde, ammonia, and cyanide, followed by hydrolysis. The asymmetric variant employs a chiral amine to induce stereoselectivity.

Workflow:

Caption: Asymmetric Strecker synthesis workflow.

Detailed Methodology:

-

Formation of the Chiral Imine: 3-(6-methoxy-1H-indolyl)acetaldehyde is reacted with a chiral amine, such as (S)-(-)-α-methylbenzylamine, to form a chiral imine in situ.

-

Cyanide Addition: A cyanide source, such as potassium cyanide, is added to the reaction mixture, which attacks the imine to form a mixture of diastereomeric α-aminonitriles.

-

Separation of Diastereomers: The diastereomeric α-aminonitriles are separated based on their different physical properties, typically by fractional crystallization or chromatography.

-

Hydrolysis: The desired diastereomer is then subjected to strong acidic hydrolysis (e.g., 6 M HCl) to convert the nitrile group to a carboxylic acid and cleave the chiral auxiliary, yielding the target amino acid.

-

Purification: The final product is purified by ion-exchange chromatography or recrystallization.

Signaling Pathways

6-Methoxy-L-tryptophan, as a derivative of L-tryptophan, is a potential precursor in the biosynthesis of serotonin and melatonin. The methoxy group at the 6-position would likely be carried through the enzymatic steps of this pathway.

Biosynthesis of Serotonin and Melatonin

The canonical pathway for the conversion of L-tryptophan to serotonin and melatonin involves a series of enzymatic reactions. 6-Methoxy-L-tryptophan would be expected to follow a similar conversion.

Caption: Biosynthesis of 6-Methoxy-melatonin.

Conclusion

This compound is a valuable molecule for research in various fields due to its structural relationship with L-tryptophan and its potential to modulate key biological pathways. While a comprehensive experimental dataset for its chemical and physical properties is still emerging, this guide provides a foundational understanding based on available data and established synthetic methodologies. Further research is warranted to fully elucidate its spectroscopic characteristics, reactivity, and biological activity, which will undoubtedly pave the way for its application in drug development and as a tool for studying tryptophan metabolism.

References

- 1. 6-Methoxy-L-tryptophan 95% | CAS: 16730-11-3 | AChemBlock [achemblock.com]

- 2. 6-Methoxy-L-tryptophan | CAS#:16730-11-3 | Chemsrc [chemsrc.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. hmdb.ca [hmdb.ca]

- 5. Investigation of thermochemical Features of Gamma Irradiated Tryptophan Stereoisomers [scielo.org.mx]

- 6. L-Tryptophan [webbook.nist.gov]

A Technical Guide to 6-Methoxy-L-tryptophan: Structure, Stereochemistry, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-methoxy-L-tryptophan is a substituted derivative of the essential amino acid L-tryptophan. The presence of a methoxy group on the indole ring modifies its physicochemical properties, influencing its potential applications in various fields, including drug discovery and peptide synthesis. This technical guide provides a comprehensive overview of the structure, stereochemistry, and analytical methodologies for 6-methoxy-L-tryptophan, intended to serve as a valuable resource for researchers and professionals in the life sciences.

Chemical Structure and Stereochemistry

6-methoxy-L-tryptophan possesses a core structure consisting of an indole ring substituted with a methoxy group at the 6-position, attached to an alpha-amino acid moiety. The systematic IUPAC name for this compound is (2S)-2-amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid.[1]

The key structural features include:

-

Indole Ring: A bicyclic aromatic heterocycle that is characteristic of tryptophan and its derivatives.

-

Methoxy Group (-OCH3): An electron-donating group at the C6 position of the indole ring, which can influence the molecule's electronic properties and potential interactions.

-

Alpha-Amino Acid Moiety: Comprising a central chiral carbon (the alpha-carbon), an amino group (-NH2), a carboxylic acid group (-COOH), and a side chain that connects to the 3-position of the indole ring.

Stereochemistry: The designation "L" in 6-methoxy-L-tryptophan refers to the stereochemical configuration of the alpha-carbon. Following the Cahn-Ingold-Prelog priority rules, the stereocenter is assigned as (S). This configuration is crucial for its biological activity and incorporation into peptides and proteins.

Physicochemical Properties

| Property | Value | Source/Reference |

| Molecular Formula | C12H14N2O3 | [1] |

| Molecular Weight | 234.26 g/mol | [1] |

| IUPAC Name | (2S)-2-amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid | [1] |

| CAS Number | 16730-11-3 | [1] |

| Appearance | Off-white to light yellow solid (inferred from analogs) | |

| Melting Point | Data not available for 6-methoxy-L-tryptophan. For L-tryptophan: 289 °C (decomposes) | [2] |

| Solubility | Data not available. L-tryptophan is soluble in water (11.4 g/L at 25°C), hot alcohol, and alkali hydroxides; insoluble in chloroform. | [2] |

| pKa (carboxyl) | Data not available. For L-tryptophan: 2.38 | [2] |

| pKa (amino) | Data not available. For L-tryptophan: 9.39 | [2] |

| Specific Optical Rotation | Data not available. For 5-methoxy-L-tryptophan: [α]20/D -30 to -28° in water. For L-tryptophan: [α]20/D -31.5° (c=1 in H2O). | [3] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 6-methoxy-L-tryptophan are crucial for its application in research and development. The following sections outline key methodologies.

Synthesis of 6-methoxy-L-tryptophan

The Schöllkopf method is a notable approach for the asymmetric synthesis of amino acids, including 6-methoxy-L-tryptophan.[4][5] This method utilizes a chiral auxiliary to introduce the amino acid backbone with high stereocontrol.

General Protocol for Schöllkopf Synthesis:

-

Preparation of the Bislactim Ether: A chiral bislactim ether, typically derived from a readily available chiral amino acid like valine, is used as the chiral auxiliary.

-

Deprotonation: The bislactim ether is deprotonated using a strong base, such as n-butyllithium, at low temperature to form a nucleophilic carbanion.

-

Alkylation: The carbanion is then reacted with a suitable electrophile, in this case, a 3-substituted-6-methoxyindole derivative (e.g., 3-bromomethyl-6-methoxyindole). This step forms the carbon-carbon bond between the indole side chain and the amino acid backbone.

-

Hydrolysis: The resulting alkylated bislactim ether is hydrolyzed under acidic conditions to cleave the chiral auxiliary and yield the desired 6-methoxy-L-tryptophan. The chiral auxiliary can often be recovered and reused.

Figure 1. Workflow of the Schöllkopf synthesis method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of 6-methoxy-L-tryptophan.

General Protocol for 1H and 13C NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d6, D2O, or CD3OD) in an NMR tube.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

1H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-90°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

13C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Due to the low natural abundance of 13C, a larger number of scans and a longer acquisition time are typically required compared to 1H NMR.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., TMS).

Figure 2. General workflow for NMR analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for determining the purity and quantifying the concentration of 6-methoxy-L-tryptophan.

General Protocol for Reversed-Phase HPLC Analysis:

-

Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or mobile phase). Dilute to an appropriate concentration for analysis.

-

HPLC System:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Detector: A UV detector set at the wavelength of maximum absorbance for the indole chromophore (around 280 nm) is suitable. A fluorescence detector can also be used for higher sensitivity.

-

-

Method:

-

Equilibrate the column with the initial mobile phase conditions.

-

Inject the sample.

-

Run a linear gradient to elute the compound.

-

The retention time will be specific to the compound under the given conditions.

-

-

Data Analysis: The purity can be determined by the peak area percentage. Quantification can be achieved by creating a calibration curve with standards of known concentrations.

Figure 3. General workflow for HPLC analysis.

Biosynthesis

While the direct biosynthesis of 6-methoxy-L-tryptophan in organisms is not extensively documented, the general tryptophan biosynthetic pathway is well-established.[6] This pathway starts from chorismate and proceeds through several enzymatic steps to produce L-tryptophan. The introduction of the methoxy group at the 6-position would likely involve a specific O-methyltransferase acting on a hydroxylated tryptophan precursor.

The biosynthesis of related methoxylated tryptophans, such as 5-methoxytryptophan, is known to occur in certain organisms and involves enzymes like tryptophan hydroxylase and hydroxyindole O-methyltransferase. A similar enzymatic cascade could potentially lead to the formation of 6-methoxy-L-tryptophan from a 6-hydroxy-L-tryptophan intermediate.

References

- 1. 6-Methoxy-L-tryptophan 95% | CAS: 16730-11-3 | AChemBlock [achemblock.com]

- 2. Tryptophan - Wikipedia [en.wikipedia.org]

- 3. L-Tryptophan | C11H12N2O2 | CID 6305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. soc.chim.it [soc.chim.it]

- 5. Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The tryptophan biosynthetic pathway is essential for Mycobacterium tuberculosis to cause disease - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical and Biological Profile of 6-Methoxy-L-tryptophan (CAS 16730-11-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties and available biological information for the compound identified by CAS number 16730-11-3, 6-Methoxy-L-tryptophan. This document is intended to serve as a resource for researchers and professionals involved in drug discovery and development, providing key data in a structured and accessible format.

Physicochemical Data

The following tables summarize the known physicochemical properties of 6-Methoxy-L-tryptophan. It is important to note that while some data is available from chemical suppliers and databases, experimentally determined values for several key properties are not consistently reported in the reviewed literature.

Table 1: General and Calculated Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄N₂O₃ | [1][2][3] |

| Molecular Weight | 234.26 g/mol | [1][2][3] |

| LogP (Calculated) | 1.83120 | [4] |

| Polar Surface Area (PSA) | 88.34 Ų | [4] |

| IUPAC Name | (2S)-2-amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid | [2][3] |

Table 2: Experimental Physicochemical Properties

| Property | Value | Source |

| Melting Point | No data available | |

| Boiling Point | No data available | [5][6] |

| Density | No data available | [5][6] |

| Solubility | No specific data available. General solubility for tryptophan derivatives includes solubility in hot alcohol and alkali hydroxides, and insolubility in chloroform.[7] |

Experimental Protocols

Melting Point Determination by Capillary Method

This protocol describes a general procedure for determining the melting point of a solid organic compound like 6-Methoxy-L-tryptophan.[8][9]

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The melting point can be determined by heating a small, packed sample in a capillary tube and observing the temperature range from the first sign of melting to the complete liquefaction of the material.

Materials and Apparatus:

-

6-Methoxy-L-tryptophan sample (finely powdered and dried)

-

Melting point capillary tubes (one end sealed)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Thermometer (calibrated)

-

Mortar and pestle

-

Glass tube for packing

Procedure:

-

Sample Preparation: A small amount of the 6-Methoxy-L-tryptophan is placed on a clean, dry surface. The open end of a capillary tube is pressed into the sample until a small amount of material enters the tube. The tube is then inverted, and the closed end is tapped gently on a hard surface to pack the sample into the bottom. Alternatively, the capillary can be dropped through a long glass tube to facilitate packing. The packed sample height should be approximately 3 mm.[8][9]

-

Apparatus Setup: The melting point apparatus is turned on and the heating rate is set. For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.

-

Approximate Melting Point Determination: The capillary tube is inserted into the heating block of the apparatus. The sample is observed through the magnifying lens as the temperature rises. The temperatures at which melting begins and is complete are recorded.

-

Accurate Melting Point Determination: A fresh sample is prepared in a new capillary tube. The apparatus is allowed to cool to at least 20°C below the approximate melting point. The heating rate is then adjusted to a slow rate of 1-2 °C/min. The capillary is inserted, and the sample is carefully observed. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes liquid is recorded as the end of the melting range.

-

Reporting: The melting point is reported as a range of temperatures.

Synthesis and Metabolism

Experimental Workflow: Schöllkopf Synthesis

The Schöllkopf method is a versatile approach for the asymmetric synthesis of α-amino acids, including derivatives of tryptophan.[7][10] The following diagram illustrates the general workflow for the synthesis of a substituted tryptophan derivative like 6-Methoxy-L-tryptophan.

Caption: Schöllkopf synthesis workflow for chiral amino acids.

Biological Signaling Pathways: Tryptophan Metabolism

Specific signaling pathways for 6-Methoxy-L-tryptophan are not well-documented in the available literature. However, as a derivative of tryptophan, it is expected to be metabolized through the major tryptophan metabolic pathways: the serotonin pathway and the kynurenine pathway.[7][11] The methoxy group at the 6-position may influence the enzymatic conversions and the biological activity of the resulting metabolites. The following diagram illustrates the general tryptophan metabolic pathways and the hypothetical involvement of 6-Methoxy-L-tryptophan.

Disclaimer: The precise role and metabolic fate of 6-Methoxy-L-tryptophan within these pathways have not been experimentally elucidated. The diagram represents a potential metabolic route based on the known metabolism of tryptophan.

Caption: General tryptophan metabolism pathways with hypothetical entry of 6-Methoxy-L-tryptophan.

Conclusion

6-Methoxy-L-tryptophan is a tryptophan derivative for which detailed experimental physicochemical data is largely unavailable in public literature. While its fundamental chemical properties can be inferred from its structure, further experimental characterization is required for a complete profile. Its biological role is presumed to be linked to the major tryptophan metabolic pathways, but specific studies are needed to confirm its metabolic fate and pharmacological effects. The synthesis of this and similar compounds can be achieved through established methods like the Schöllkopf synthesis. This guide provides a summary of the current knowledge and highlights areas where further research is needed to fully understand the properties and potential applications of 6-Methoxy-L-tryptophan.

References

- 1. drkumardiscovery.com [drkumardiscovery.com]

- 2. Determination of Melting Point of 2-(aminomethyl)dicarboxylic Acids by Open Capillary Method - STEMart [ste-mart.com]

- 3. 6-Methoxy-L-tryptophan 95% | CAS: 16730-11-3 | AChemBlock [achemblock.com]

- 4. researchgate.net [researchgate.net]

- 5. 6-Methoxy-L-tryptophan | CAS#:16730-11-3 | Chemsrc [chemsrc.com]

- 6. Mitochondrial interaction of fibrosis-protective 5-methoxy tryptophan enhances collagen uptake by macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Schöllkopf Bis-Lactim Amino Acid Synthesis - Chempedia - LookChem [lookchem.com]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. Schöllkopf method - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Biological Role of (S)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

(S)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid, also known as 6-methoxy-L-tryptophan, is a derivative of the essential amino acid L-tryptophan. Despite its clear chemical definition and methods for its synthesis, a comprehensive review of the existing scientific literature reveals a significant gap in our understanding of its specific biological role. In stark contrast, its isomer, 5-methoxytryptophan (5-MTP), has been the subject of extensive research, demonstrating significant anti-inflammatory, anti-fibrotic, and vasoprotective properties. This guide provides a detailed overview of the known information regarding 6-methoxy-L-tryptophan, primarily focusing on its synthesis. Due to the scarcity of biological data for this specific molecule, this document will then offer an in-depth exploration of the biological activities of closely related compounds, including 5-methoxytryptophan and other 6-methoxyindole derivatives. This comparative analysis aims to provide a foundational context for researchers and to illuminate potential avenues for future investigation into the biological functions of 6-methoxy-L-tryptophan.

Introduction to this compound

This compound is a methoxylated derivative of L-tryptophan, characterized by a methoxy group at the 6-position of the indole ring.

Chemical Structure:

-

IUPAC Name: this compound

-

Common Name: 6-methoxy-L-tryptophan

-

Molecular Formula: C₁₂H₁₄N₂O₃

-

CAS Number: 16730-11-3

While its chemical properties are established, its biological significance remains largely unexplored. This lack of data presents both a challenge and an opportunity for novel research in the field of tryptophan metabolism and its implications in health and disease.

Synthesis of this compound

The synthesis of various tryptophan derivatives, including those with substitutions on the indole ring, has been a subject of interest in organic chemistry. Several synthetic routes have been developed to produce enantiomerically pure substituted (S)-tryptophans. One notable approach is the Strecker amino acid synthesis strategy, which utilizes chiral auxiliaries. This method has been successfully employed for the synthesis of a variety of indole-substituted (S)-tryptophans.[1]

While detailed, step-by-step protocols for the synthesis of 6-methoxy-L-tryptophan are often proprietary or described in specialized chemical literature, the general principles involve the reaction of 6-methoxyindole with a suitable chiral building block to introduce the amino acid side chain in the correct stereochemical configuration.

Biological Roles of Isomeric and Related Compounds: A Comparative Analysis

Given the absence of direct biological data for 6-methoxy-L-tryptophan, this section will focus on the well-documented biological activities of its close chemical relatives. This information serves as a valuable reference point for postulating the potential functions of 6-methoxy-L-tryptophan.

5-methoxytryptophan (5-MTP): An Isomer with Potent Biological Activity

5-methoxytryptophan (5-MTP) is a tryptophan metabolite with demonstrated protective effects in various disease models.[2][3] It is recognized for its anti-inflammatory, anti-cancer, and vasoprotective properties.[4]

5-MTP has been shown to ameliorate tissue fibrosis, a condition characterized by excessive deposition of extracellular matrix. For instance, in models of kidney disease, 5-MTP treatment can attenuate renal interstitial fibrosis.[4] It also exhibits anti-fibrotic effects in the liver by stimulating autophagy in hepatic stellate cells.

The anti-inflammatory actions of 5-MTP are partly mediated through its ability to suppress the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[5][6]

In the context of vascular injury, 5-MTP demonstrates a dual role that promotes healing. It accelerates the recovery of the endothelium, the inner lining of blood vessels, while simultaneously reducing vascular leakage and the thickening of the vessel wall (intimal hyperplasia). This is achieved through opposing effects on endothelial cells and vascular smooth muscle cells (VSMCs). 5-MTP promotes the proliferation and migration of endothelial cells to repair damage, while inhibiting the proliferation and migration of VSMCs, which contributes to intimal hyperplasia.

Quantitative Data on 5-MTP Activity

| Parameter | Cell/Model System | Treatment/Stimulus | Observed Effect | Concentration/Dose | Reference |

| Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α | Rescue of TNF-α-reduced proliferation | 100 µmol/L | [2] |

| Intimal Thickening | Mouse femoral artery denudation model | Wire injury | Reduction in intimal thickening | Not specified | |

| Vascular Leakage | Mouse femoral artery denudation model | Wire injury | Reduction in vascular leakage | Not specified |

5-MTP exerts its cellular effects by modulating specific signaling pathways. A key target is the p38 mitogen-activated protein kinase (MAPK) pathway. By inhibiting the activation of p38 MAPK, 5-MTP can suppress inflammatory responses and the proliferation of VSMCs.[3] Additionally, in the context of vascular protection, 5-MTP has been shown to maintain the activation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical receptor for endothelial cell survival and proliferation. In VSMCs, it also attenuates the activation of NF-κB-p65, a key transcription factor in inflammatory and proliferative responses.

Diagram of 5-MTP's Proposed Vasoprotective Signaling Pathway

Other 6-Methoxyindole Derivatives

Research into other molecules containing the 6-methoxyindole scaffold reveals a recurring theme of interaction with neuro-signaling pathways, particularly those involving melatonin and serotonin.

A series of 1-(2-alkanamidoethyl)-6-methoxyindole derivatives have been synthesized and evaluated for their affinity to the melatonin receptor.[7] Certain compounds in this series, where the methoxy group is at the 6-position of the indole nucleus, exhibited affinity and agonist activity similar to melatonin itself.[7] This suggests that the 6-methoxyindole scaffold can be a viable template for the design of potent melatonin analogues.

Quantitative Data for a 6-Methoxyindole Melatonin Analogue

| Compound | Receptor Affinity (Ki) | Biological Activity | Reference |

| Compound 2a (a 6-methoxyindole derivative) | Similar to melatonin | Full agonist | [7] |

6-Methoxyindole itself has been identified as a 5-HT1A receptor agonist in animal studies.[8] Furthermore, the related compound 6-methoxyharmalan, a β-carboline derivative, shows modest affinity for the serotonin 5-HT2A and 5-HT2C receptors.[9] These findings indicate that the 6-methoxyindole moiety can interact with various serotonin receptor subtypes, suggesting a potential role in modulating serotonergic neurotransmission.

Experimental Workflow for Receptor Binding Assay

Potential Biological Role and Future Research Directions for 6-methoxy-L-tryptophan

The biological activities of 5-methoxytryptophan and other 6-methoxyindole derivatives provide a rational basis for hypothesizing the potential functions of 6-methoxy-L-tryptophan.

-

Potential Anti-inflammatory and Anti-fibrotic Activity: Given the potent effects of 5-MTP, it is plausible that 6-methoxy-L-tryptophan may also possess anti-inflammatory and anti-fibrotic properties. Future studies should investigate its effects on inflammatory mediators like COX-2 and its ability to modulate fibrotic processes in relevant cell and animal models.

-

Neuromodulatory Effects: The demonstrated interaction of other 6-methoxyindoles with melatonin and serotonin receptors suggests that 6-methoxy-L-tryptophan could have neuromodulatory activity. Its potential as a precursor for the synthesis of novel neuroactive compounds warrants investigation.

-

Metabolic Fate: Understanding the metabolic pathway of 6-methoxy-L-tryptophan is crucial. Does it serve as a precursor for other bioactive molecules? Is it metabolized by the same enzymes as tryptophan and other derivatives? Answering these questions will be fundamental to understanding its biological role.

Proposed Future Experimental Workflow

Experimental Protocols for Related Compounds

The following are generalized experimental protocols based on methodologies reported for the study of related tryptophan derivatives, such as 5-MTP.

Cell Culture and Treatment

-

Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) and Vascular Smooth Muscle Cells (VSMCs) are commonly used for studying vascular effects.

-

Culture Conditions: Cells are typically cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: For experiments, cells are often serum-starved for a period (e.g., 24 hours) before being treated with the test compound (e.g., 5-MTP at a concentration of 100 µmol/L) in the presence or absence of a stimulus (e.g., TNF-α).[2]

Western Blot Analysis for Signaling Proteins

-

Protein Extraction: Cells are lysed in a suitable buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phosphorylated and total p38 MAPK, NF-κB p65) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Model of Vascular Injury

-

Animal Model: A common model is the femoral artery wire injury model in mice.

-

Procedure: Under anesthesia, the femoral artery is exposed, and a flexible wire is inserted into the artery to denude the endothelium.

-

Treatment: The test compound can be administered systemically (e.g., via intraperitoneal injection) following the injury.

-

Analysis: After a set period (e.g., 2-4 weeks), the arteries are harvested, sectioned, and stained (e.g., with hematoxylin and eosin) to measure parameters like intimal thickness and luminal area.

Conclusion

This compound represents a molecule of interest within the broader family of tryptophan derivatives. However, its biological role is a largely uncharted area of scientific inquiry. The extensive research on its isomer, 5-methoxytryptophan, and other 6-methoxyindole derivatives provides a compelling rationale for the investigation of 6-methoxy-L-tryptophan's potential anti-inflammatory, anti-fibrotic, and neuromodulatory properties. This technical guide has summarized the limited available information on 6-methoxy-L-tryptophan and provided a comprehensive overview of its close chemical relatives to serve as a foundation for future research. It is hoped that this document will stimulate further investigation into this promising but understudied molecule, potentially leading to the discovery of novel therapeutic agents.

References

- 1. A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02107J [pubs.rsc.org]

- 2. Tryptophan metabolite 5-methoxytryptophan ameliorates arterial denudation-induced intimal hyperplasia via opposing effects on vascular endothelial and smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tryptophan metabolite 5-methoxytryptophan ameliorates arterial denudation-induced intimal hyperplasia via opposing effects on vascular endothelial and smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-methoxyindole metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-methoxyindole metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 6-Methoxyindole | 3189-13-7 | FM06178 | Biosynth [biosynth.com]

- 9. 6-Methoxyharmalan - Wikipedia [en.wikipedia.org]

6-Methoxy-L-tryptophan as a Serotonin Precursor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a theoretical framework for the potential of 6-methoxy-L-tryptophan as a serotonin precursor. Direct experimental evidence confirming this specific metabolic pathway and its efficiency in vivo is currently limited in publicly available scientific literature. The information presented is based on established principles of tryptophan metabolism and the known substrate specificities of the involved enzymes. Further empirical research is required to validate these hypotheses.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT), a critical monoamine neurotransmitter, plays a pivotal role in regulating a wide array of physiological and psychological processes, including mood, sleep, appetite, and cognition.[1] Its biosynthesis is initiated from the essential amino acid L-tryptophan.[1] The rate-limiting step in this pathway is the hydroxylation of tryptophan to 5-hydroxytryptophan (5-HTP) by the enzyme tryptophan hydroxylase (TPH).[1][2] Subsequently, 5-HTP is decarboxylated by aromatic L-amino acid decarboxylase (AADC) to yield serotonin.[3][4]

The exploration of tryptophan analogues as potential precursors for serotonin or as modulators of the serotonergic system is an active area of research. One such analogue is 6-methoxy-L-tryptophan, a derivative of L-tryptophan with a methoxy group at the 6-position of the indole ring. While direct in-vivo studies on 6-methoxy-L-tryptophan as a serotonin precursor are scarce, this guide consolidates existing knowledge on tryptophan metabolism and enzyme substrate specificity to build a comprehensive theoretical model of its potential pathway and to stimulate further investigation.

Hypothetical Metabolic Pathway of 6-Methoxy-L-tryptophan to Serotonergic Compounds

The proposed metabolic conversion of 6-methoxy-L-tryptophan to bioactive compounds in the serotonergic system is predicated on the catalytic activity of the same enzymes that metabolize L-tryptophan. This hypothetical pathway involves two key enzymatic steps: hydroxylation and decarboxylation.

Step 1: Hydroxylation by Tryptophan Hydroxylase (TPH)

The initial and rate-limiting step is the putative hydroxylation of 6-methoxy-L-tryptophan at the 5-position of the indole ring by tryptophan hydroxylase (TPH) to form 6-methoxy-5-hydroxy-L-tryptophan.

-

Enzyme: Tryptophan hydroxylase (TPH) exists in two isoforms, TPH1 (primarily in the periphery) and TPH2 (in the central nervous system).[2]

-

Substrate Specificity: TPH exhibits a degree of substrate flexibility. It can hydroxylate both tryptophan and phenylalanine, although with different efficiencies.[5] The presence of a methoxy group at the 6-position may influence the binding affinity and catalytic rate, but it is plausible that TPH can accommodate this substitution. Studies on 6-fluoro-DL-tryptophan suggest that the serotonergic pathway can metabolize 6-substituted tryptophans.[6]

Step 2: Decarboxylation by Aromatic L-Amino Acid Decarboxylase (AADC)

The second step would involve the decarboxylation of the intermediate, 6-methoxy-5-hydroxy-L-tryptophan, by aromatic L-amino acid decarboxylase (AADC) to yield 6-methoxy-serotonin.

-

Enzyme: Aromatic L-amino acid decarboxylase (AADC) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[7][8]

-

Substrate Specificity: AADC is known for its broad substrate specificity, acting on various aromatic L-amino acids, including L-DOPA and 5-HTP.[4][8] Given its non-specific nature, it is highly probable that it would efficiently decarboxylate 6-methoxy-5-hydroxy-L-tryptophan.

Potential Biological Activity of Metabolites

The end product of this hypothetical pathway, 6-methoxy-serotonin, and its downstream amine, 6-methoxytryptamine, are expected to have biological activity.

-

6-Methoxytryptamine: This compound, the decarboxylated product of 6-methoxy-L-tryptophan (if hydroxylation is bypassed), is a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA).[9] It also acts as a full agonist at the serotonin 5-HT2A receptor, albeit with low potency.[9]

-

6-Methoxy-Serotonin: The biological activity of this specific compound is not well-characterized in the literature. However, based on its structural similarity to serotonin, it could potentially interact with serotonin receptors and transporters.

Comparison with L-tryptophan and 5-HTP

A comparison of the theoretical properties of 6-methoxy-L-tryptophan with the established serotonin precursors, L-tryptophan and 5-HTP, is crucial for understanding its potential therapeutic value.

| Feature | L-Tryptophan | 5-Hydroxytryptophan (5-HTP) | 6-Methoxy-L-tryptophan (Theoretical) |

| Blood-Brain Barrier Transport | Competes with other large neutral amino acids for transport. | Readily crosses the blood-brain barrier. | Likely competes with other large neutral amino acids for transport. |

| Rate-Limiting Step | Conversion to 5-HTP by TPH is rate-limiting.[1] | Bypasses the rate-limiting TPH step. | Putative hydroxylation by TPH would be the rate-limiting step. |

| Metabolic Fates | Primarily metabolized via the kynurenine pathway (>95%).[10] | Primarily converted to serotonin. | Unknown, but potentially subject to other metabolic pathways. |

| Directness as Precursor | Indirect precursor. | Direct precursor. | Indirect precursor. |

Experimental Protocols

To validate the hypothetical pathway of 6-methoxy-L-tryptophan as a serotonin precursor, the following experimental approaches are proposed.

In Vitro Enzyme Assays

Objective: To determine if 6-methoxy-L-tryptophan is a substrate for TPH and if its hydroxylated product is a substrate for AADC.

Methodology:

-

Enzyme Source: Recombinant human TPH2 and AADC.

-

Substrate: 6-methoxy-L-tryptophan for the TPH assay and chemically synthesized 6-methoxy-5-hydroxy-L-tryptophan for the AADC assay.

-

Reaction Conditions: Incubate the enzyme with the substrate in an appropriate buffer system containing necessary cofactors (e.g., tetrahydrobiopterin for TPH, pyridoxal phosphate for AADC).

-

Detection: Use High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection to separate and quantify the reaction products.

-

Kinetic Analysis: Determine Michaelis-Menten kinetic parameters (Km and Vmax) to assess the efficiency of the enzymatic reactions compared to the natural substrates.

In Vivo Animal Studies

Objective: To investigate the effects of 6-methoxy-L-tryptophan administration on brain serotonin levels and to identify its metabolites in vivo.

Methodology:

-

Animal Model: Male C57BL/6 mice or Sprague-Dawley rats.

-

Administration: Administer 6-methoxy-L-tryptophan via intraperitoneal (i.p.) injection or oral gavage at various doses. Include control groups receiving vehicle and L-tryptophan.

-

Tissue Collection: At different time points post-administration, collect brain tissue (e.g., hippocampus, striatum, cortex) and blood plasma.

-

Neurochemical Analysis: Homogenize brain tissue and analyze the levels of 6-methoxy-L-tryptophan, serotonin, 5-HIAA, and potential novel metabolites using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

-

Data Analysis: Compare the neurochemical profiles of the treatment groups to the control groups to determine the impact of 6-methoxy-L-tryptophan on the serotonergic system.

Conclusion and Future Directions

The potential of 6-methoxy-L-tryptophan as a serotonin precursor presents an intriguing avenue for research in neuropharmacology and drug development. Based on the known characteristics of the serotonin synthesis pathway, it is plausible that this compound could be metabolized to form 6-methoxy-serotonin. However, the efficiency of this conversion and the pharmacological profile of the resulting metabolites remain to be elucidated.

Future research should focus on:

-

Enzyme Kinetics: Detailed kinetic studies are necessary to quantify the affinity and turnover rate of TPH and AADC for 6-methoxy-L-tryptophan and its hydroxylated intermediate.

-

Pharmacokinetics and Bioavailability: In vivo studies are crucial to determine the absorption, distribution, metabolism, and excretion (ADME) profile of 6-methoxy-L-tryptophan.

-

Pharmacodynamics: The interaction of 6-methoxy-serotonin and other potential metabolites with serotonin receptors and transporters needs to be characterized.

-

Behavioral Studies: Animal models of depression and anxiety could be employed to assess the functional consequences of 6-methoxy-L-tryptophan administration.

The systematic investigation of 6-methoxy-L-tryptophan will not only clarify its role as a potential serotonin precursor but may also open new possibilities for the development of novel therapeutics targeting the serotonergic system.

References

- 1. Cryo-EM Structure and Activator Screening of Human Tryptophan Hydroxylase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]

- 3. Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aromatic Amino Acid Decarboxylase Deficiency: The Added Value of Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of Tryptophan and Tyrosine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism of 6-fluoro-DL-tryptophan and its specific effects on the rat brain serotoninergic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aromatic L-amino acid decarboxylase - Wikipedia [en.wikipedia.org]

- 8. grokipedia.com [grokipedia.com]

- 9. 6-Methoxytryptamine - Wikipedia [en.wikipedia.org]

- 10. Tryptophan - Wikipedia [en.wikipedia.org]

The Enigmatic Role of 6-Methoxy-L-Tryptophan in the Brain: A Technical Guide to a Putative Endogenous Modulator

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

L-tryptophan is an essential amino acid renowned for its critical role as the metabolic precursor to the neurotransmitter serotonin and the neurohormone melatonin. While the serotonergic and kynurenine pathways of tryptophan metabolism have been extensively investigated, the existence and function of other derivatives remain an area of nascent research. This technical guide delves into the theoretical framework and speculative role of an under-investigated metabolite, 6-methoxy-L-tryptophan, in the central nervous system. In the conspicuous absence of direct evidence for its endogenous presence and function, this document provides a comprehensive overview of L-tryptophan metabolism, the enzymatic machinery available for its modification, and the established functions of structurally analogous methoxyindoles. This guide aims to equip researchers with the foundational knowledge and experimental methodologies necessary to explore the potential significance of 6-methoxy-L-tryptophan in neural function and pathology.

Introduction: The Diverse Metabolic Fates of L-Tryptophan in the Brain

L-tryptophan, an essential amino acid obtained from the diet, serves as a crucial building block for protein synthesis and as a precursor for several neuroactive molecules.[1][2] In the brain, the metabolic fate of L-tryptophan is primarily governed by two major enzymatic pathways: the serotonin pathway and the kynurenine pathway.[3][4]

-

The Serotonin Pathway: This pathway leads to the synthesis of serotonin (5-hydroxytryptamine), a key neurotransmitter involved in the regulation of mood, sleep, appetite, and cognition.[5][6] Further metabolism of serotonin in the pineal gland yields melatonin, the primary hormone responsible for regulating circadian rhythms.[7] The initial and rate-limiting step in this pathway is the hydroxylation of tryptophan to 5-hydroxytryptophan (5-HTP) by the enzyme tryptophan hydroxylase.[2]

-

The Kynurenine Pathway: The vast majority of L-tryptophan, over 95%, is metabolized via the kynurenine pathway.[3][8] This pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).[4][6] The kynurenine pathway generates a number of neuroactive metabolites, including kynurenic acid, which has neuroprotective properties, and quinolinic acid, which is a neurotoxin.[9] This pathway is increasingly recognized for its role in neuroinflammation and its implication in various neurological and psychiatric disorders.[10][11]

While these two pathways are well-characterized, the potential for alternative metabolic transformations of L-tryptophan in the brain, such as direct methoxylation, remains largely unexplored. The existence of enzymes capable of methylating indoleamines raises the intriguing possibility of the endogenous formation of compounds like 6-methoxy-L-tryptophan.

The Hypothetical Biosynthesis of 6-Methoxy-L-Tryptophan

Direct evidence for the endogenous synthesis of 6-methoxy-L-tryptophan in the brain is currently lacking in the scientific literature. However, a hypothetical pathway can be postulated based on the known enzymatic capabilities within the central nervous system. The formation of a methoxy group at the 6th position of the indole ring of L-tryptophan would necessitate the action of an O-methyltransferase enzyme.

In the brain, enzymes such as catechol-O-methyltransferase (COMT) and N-acetylserotonin O-methyltransferase (ASMT), also known as hydroxyindole-O-methyltransferase (HIOMT), are responsible for methylating various substrates.[5] ASMT, in particular, is known to methylate the hydroxyl group of N-acetylserotonin to produce melatonin.[7] While the primary substrate for these enzymes are catechols and hydroxyindoles, the possibility of "off-target" or promiscuous activity on other indole-containing molecules like L-tryptophan cannot be entirely ruled out, especially under specific physiological or pathological conditions.

Further research is required to investigate whether any known or novel O-methyltransferases in the brain can utilize L-tryptophan as a substrate to produce 6-methoxy-L-tryptophan.

Potential Functions of 6-Methoxy-L-Tryptophan: Inferences from Structurally Related Methoxyindoles

Given the absence of direct functional studies on 6-methoxy-L-tryptophan, we can infer its potential roles by examining the known functions of other methoxylated indoleamines in the brain.

-

Melatonin (5-methoxy-N-acetyltryptamine): As a key regulator of the sleep-wake cycle, melatonin exerts its effects through activation of G-protein coupled melatonin receptors (MT1 and MT2). Beyond its chronobiotic role, melatonin is a potent antioxidant and has been shown to have neuroprotective effects.[7]

-

5-Methoxytryptamine (5-MT): This compound is found in trace amounts in the central nervous system and is believed to be derived from serotonin.[12] It exhibits biological activity, influencing behavior and brain chemistry.[12] 5-MT is a substrate for CYP2D6, which converts it back to serotonin, suggesting a role in modulating serotonergic tone.[12]

-

5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): This potent psychedelic compound is a powerful agonist at both serotonin 5-HT1A and 5-HT2A receptors.[13][14] Its profound effects on consciousness and perception highlight the significant impact that methoxylated tryptamines can have on brain function.[15]

-

Pinoline (6-methoxy-1,2,3,4-tetrahydro-β-carboline): Structurally related to melatonin, pinoline is found in the pineal gland and has demonstrated antioxidant properties, protecting against lipid peroxidation in brain homogenates.[16]

Based on these related compounds, it is plausible that 6-methoxy-L-tryptophan, if endogenously produced, could exhibit a range of activities, including:

-

Neuromodulatory effects: It could potentially interact with various neurotransmitter receptors, including those for serotonin, melatonin, or other indoleamine-sensitive receptors.

-

Antioxidant properties: The indole nucleus is susceptible to oxidation, and modifications such as methoxylation could influence its ability to scavenge free radicals.

-

Precursor to other neuroactive molecules: 6-methoxy-L-tryptophan could be further metabolized to other novel methoxylated tryptamine derivatives with their own unique biological activities.

Quantitative Data on L-Tryptophan and Key Metabolites in the Brain

To provide a quantitative context for the potential significance of any novel tryptophan metabolite, the following table summarizes the reported concentrations of L-tryptophan and its major derivatives in the human brain.

| Compound | Brain Region | Concentration (μmol/g wet weight) | Reference |

| L-Tryptophan | Various | 0.02 - 0.06 | [17] |

| Serotonin (5-HT) | Various | Varies significantly by region | [18] |

| 5-Hydroxyindoleacetic acid (5-HIAA) | Various | Varies significantly by region | [18] |

Note: Concentrations of serotonin and its metabolites vary widely depending on the specific brain region, time of day, and analytical method used.

Experimental Protocols for the Investigation of Tryptophan Metabolites

The following protocols provide a general framework for the detection and quantification of tryptophan and its metabolites in brain tissue, as well as for studying their functional effects.

Protocol for Quantification of Tryptophan and Metabolites in Brain Tissue using HPLC with Fluorescence Detection

This method is suitable for the simultaneous measurement of tryptophan, serotonin, and 5-HIAA.

-

Tissue Homogenization:

-

Dissect the brain region of interest on an ice-cold plate.

-

Weigh the tissue sample.

-

Homogenize the tissue in 10 volumes of a homogenization buffer (e.g., 0.1 M perchloric acid containing an internal standard like N-methylserotonin).

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant for analysis.

-

-

HPLC Analysis:

-

Inject a filtered aliquot of the supernatant onto a C18 reverse-phase HPLC column.

-

Use a mobile phase consisting of a phosphate buffer, methanol, and an ion-pairing agent (e.g., octane sulfonic acid).

-

Detect the eluting compounds using a fluorescence detector with excitation and emission wavelengths optimized for tryptophan, serotonin, and 5-HIAA.

-

-

Quantification:

-

Generate a standard curve using known concentrations of the analytes.

-

Calculate the concentration of each compound in the tissue sample based on the peak area relative to the internal standard and the standard curve.

-

Protocol for Assessing Receptor Binding Affinity

This protocol describes a radioligand binding assay to determine the affinity of a compound for a specific receptor.

-

Membrane Preparation:

-

Homogenize brain tissue expressing the receptor of interest in a suitable buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in an assay buffer.

-

-

Binding Assay:

-

In a multi-well plate, incubate the membrane preparation with a radiolabeled ligand specific for the receptor of interest.

-

Add increasing concentrations of the unlabeled test compound (e.g., 6-methoxy-L-tryptophan).

-

Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters to remove non-specific binding.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Visualizing Tryptophan Metabolic Pathways and Experimental Workflows

Diagrams of Signaling Pathways and Experimental Workflows

Caption: Major metabolic pathways of L-tryptophan in the brain.

Caption: Experimental workflow for HPLC analysis of tryptophan metabolites.

Conclusion and Future Directions

The endogenous function of 6-methoxy-L-tryptophan in the brain remains an open and intriguing question. While direct evidence for its existence is currently absent, the enzymatic machinery present in the brain and the known functions of structurally similar methoxyindoles provide a strong rationale for its investigation. This technical guide has provided a comprehensive overview of the current landscape of L-tryptophan metabolism and has outlined the necessary experimental approaches to explore the potential role of 6-methoxy-L-tryptophan.

Future research should focus on:

-

Developing sensitive analytical methods to detect and quantify 6-methoxy-L-tryptophan in brain tissue.

-

Screening brain-specific O-methyltransferases for their ability to use L-tryptophan as a substrate.

-

Synthesizing 6-methoxy-L-tryptophan to enable in vitro and in vivo functional studies, including receptor binding assays and behavioral experiments.

-

Investigating the potential regulation of its synthesis under various physiological and pathological conditions, such as stress, inflammation, and neurodegenerative diseases.

The exploration of this putative endogenous modulator may unveil novel signaling pathways and therapeutic targets for a range of neurological and psychiatric disorders, further expanding our understanding of the complex and vital role of L-tryptophan in the brain.

References

- 1. Biosynthesis of melatonin from l-tryptophan by an engineered microbial cell factory - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tryptophan - Wikipedia [en.wikipedia.org]

- 4. Tryptophan Metabolism: A Link Between the Gut Microbiota and Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]

- 7. Melatonin - Wikipedia [en.wikipedia.org]

- 8. The Tryptophan Steal - The Hidden Reason Stress Makes You Depressed - Beyond MTHFR [beyondmthfr.com]

- 9. Indoleamine 2,3-dioxygenase-dependent neurotoxic kynurenine metabolism mediates inflammation-induced deficit in recognition memory - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Brain indoleamine 2,3-dioxygenase contributes to the comorbidity of pain and depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. content-assets.jci.org [content-assets.jci.org]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Psychedelic drug - Wikipedia [en.wikipedia.org]

- 15. Frontiers | The Effects of Tryptamine Psychedelics in the Brain: A meta-Analysis of Functional and Review of Molecular Imaging Studies [frontiersin.org]

- 16. Pharmacological aspects of N-acetyl-5-methoxytryptamine (melatonin) and 6-methoxy-1,2,3,4-tetrahydro-beta-carboline (pinoline) as antioxidants: reduction of oxidative damage in brain region homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Identification of L-Tryptophan by down-field 1H MRS: A precursor for brain NAD+ and Serotonin syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Labelled α -methyl-L-tryptophan as a tracer for the study of the brain serotonergic system - PMC [pmc.ncbi.nlm.nih.gov]

(S)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid discovery and history

An In-depth Technical Guide on (S)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic Acid: Discovery, History, and Synthesis

Introduction

This compound, systematically known as 6-methoxy-L-tryptophan, is a synthetically derived amino acid that has garnered interest in the fields of medicinal chemistry and drug development. As a derivative of the essential amino acid L-tryptophan, it serves as a valuable chiral building block for the synthesis of complex natural products and pharmacologically active molecules. The introduction of a methoxy group at the 6-position of the indole ring alters the electronic and steric properties of the molecule, influencing its reactivity and potential biological interactions. This guide provides a comprehensive overview of the discovery, history, synthesis, and potential biological significance of 6-methoxy-L-tryptophan.

Discovery and History

The history of this compound is intrinsically linked to the broader exploration of tryptophan analogues for the synthesis of indole alkaloids and other bioactive compounds. While the parent molecule, L-tryptophan, was first isolated in 1901 by Sir Frederick Gowland Hopkins, the 6-methoxy derivative does not have a specific, singular "discovery" event in the traditional sense of being isolated from a natural source. Instead, its emergence in the scientific literature is tied to the development of synthetic methodologies for creating modified amino acids.

Key advancements in asymmetric synthesis during the latter half of the 20th century enabled chemists to create a wide array of non-proteinogenic amino acids. The Schöllkopf method, established in 1981 by Ulrich Schöllkopf, became a prominent technique for the asymmetric synthesis of chiral amino acids.[1] This method, which utilizes a bislactim ether derived from a chiral auxiliary like valine, provided a reliable route to enantiomerically pure amino acids. It was through the application of such methods that 6-methoxy-L-tryptophan was synthesized as a precursor for more complex molecules. For instance, Cook and coworkers utilized the Schöllkopf method to construct 6-methoxy-L-tryptophan for the synthesis of the natural product tryprostatin A.[2]

The development of enzymatic methods for the synthesis of tryptophan analogues, with some early examples reported in the 1960s and 1970s, also paved the way for the production of 6-substituted indoles.[2] More contemporary approaches, such as directed evolution of the enzyme tryptophan synthase (TrpB), have further expanded the toolkit for creating such modified tryptophans.[3]

Data Presentation

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Common Name | 6-methoxy-L-tryptophan | |

| Molecular Formula | C₁₂H₁₄N₂O₃ | |

| Molecular Weight | 234.25 g/mol | |

| CAS Number | 16730-11-3 |

Synthetic Yields

| Synthesis Method | Overall Yield | Reference |

| Schöllkopf Method | Not explicitly stated in the overview, but used for synthesis. | [2] |

| Strecker Synthesis | Facile route established, but specific yield for 6-methoxy derivative not detailed. | [4] |

| Enzymatic (Tryptophan Synthase) | Yields are generally high for 5- and 6-substituted indoles. | [2] |

Experimental Protocols

Schöllkopf Bis-Lactim Ether Synthesis of 6-methoxy-L-tryptophan

This method provides a general framework for the asymmetric synthesis of amino acids. The specific application to 6-methoxy-L-tryptophan involves the alkylation of a chiral bislactim ether derived from glycine and (R)-valine with a suitable 6-methoxy-3-substituted indole electrophile.

Step 1: Formation of the Bislactim Ether

-

A dipeptide is formed from glycine and (R)-valine.

-

This dipeptide is cyclized to form a 2,5-diketopiperazine.

-

Double O-methylation of the diketopiperazine with a methylating agent (e.g., trimethyloxonium tetrafluoroborate) yields the bislactim ether.

Step 2: Asymmetric Alkylation

-

The bislactim ether is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran) and cooled to a low temperature (e.g., -78 °C).

-

A strong base, such as n-butyllithium (n-BuLi), is added to deprotonate the prochiral position on the glycine moiety, forming a carbanion.[1]

-

The electrophile, a 3-bromo- or 3-iodomethyl-6-methoxyindole derivative, is added to the reaction mixture. The bulky isopropyl group from the valine auxiliary sterically hinders one face of the carbanion, directing the alkylation to the opposite face and ensuring high diastereoselectivity.[1]

-

The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride).

Step 3: Hydrolysis and Isolation

-

The resulting alkylated bislactim ether is hydrolyzed under acidic conditions (e.g., dilute hydrochloric acid) to cleave the dipeptide and yield the methyl esters of (S)-6-methoxy-tryptophan and (R)-valine.[1]

-

The desired (S)-6-methoxy-tryptophan methyl ester is then separated from the valine methyl ester and other byproducts by chromatographic techniques.

-

Saponification of the methyl ester yields the final product, this compound.

Enzymatic Synthesis using Tryptophan Synthase (TrpB)

This method offers a biocatalytic route to 6-methoxy-L-tryptophan.

General Protocol:

-

A reaction mixture is prepared containing L-serine, 6-methoxyindole, and a source of the enzyme tryptophan synthase β-subunit (TrpB). This can be a purified enzyme or a whole-cell lysate from an organism overexpressing the enzyme (e.g., E. coli).[3]

-

The reaction is typically carried out in an aqueous buffer at a controlled pH and temperature, often elevated for thermophilic enzymes to enhance substrate solubility.[3]

-

The reaction progress is monitored by techniques such as HPLC.

-

Upon completion, the product is isolated and purified from the reaction mixture using standard biochemical techniques like ion-exchange chromatography or crystallization.

Mandatory Visualization

Caption: Workflow for the Schöllkopf synthesis of 6-methoxy-L-tryptophan.

Caption: Potential metabolic pathways of 6-methoxy-L-tryptophan and related derivatives.

Biological Significance and Signaling Pathways

While this compound is primarily utilized as a synthetic intermediate, its structural similarity to L-tryptophan suggests potential involvement in similar biological pathways. L-tryptophan is a precursor to the neurotransmitter serotonin and the neurohormone melatonin, as well as being metabolized through the kynurenine pathway, which has implications in immune response and neuroinflammation.[5]

The introduction of the 6-methoxy group may influence its recognition and processing by the enzymes involved in these pathways. For instance, the metabolism of the related compound 5-methoxytryptamine is known to be influenced by monoamine oxidase.[6] The 6-methoxy isomer, 6-methoxytryptamine, has been shown to be a potent serotonin-norepinephrine-dopamine releasing agent.[7] Furthermore, cyclized derivatives of 6-methoxytryptamine, such as 6-methoxyharmalan (pinoline), have been investigated for their antioxidant and neuroprotective properties.[8][9]

Direct studies on the signaling pathways of 6-methoxy-L-tryptophan are limited. However, it is plausible that if it undergoes decarboxylation to 6-methoxytryptamine, it could modulate serotonergic and dopaminergic systems. Its potential to be metabolized by indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO), the rate-limiting enzymes of the kynurenine pathway, is an area for further investigation. Given the role of methoxy-substituted indoles in various biological activities, including anticancer and anti-inflammatory effects, 6-methoxy-L-tryptophan and its derivatives represent an interesting class of compounds for further pharmacological evaluation.[10]

Conclusion

This compound, or 6-methoxy-L-tryptophan, is a valuable synthetic amino acid whose history is rooted in the advancement of asymmetric synthesis techniques. While not a naturally occurring compound with a defined discovery, its utility as a chiral building block for complex molecules is well-established. The presence of the 6-methoxy group offers opportunities for creating analogues of bioactive tryptophan derivatives with potentially novel pharmacological profiles. Further research into its metabolic fate and interaction with key enzymes and receptors will be crucial in elucidating its full potential in drug discovery and development.

References

- 1. Schöllkopf method - Wikipedia [en.wikipedia.org]

- 2. soc.chim.it [soc.chim.it]

- 3. Unlocking Reactivity of TrpB: A General Biocatalytic Platform for Synthesis of Tryptophan Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02107J [pubs.rsc.org]

- 5. Tryptophan - Wikipedia [en.wikipedia.org]

- 6. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]

- 7. 6-Methoxytryptamine - Wikipedia [en.wikipedia.org]

- 8. Pharmacological aspects of N-acetyl-5-methoxytryptamine (melatonin) and 6-methoxy-1,2,3,4-tetrahydro-beta-carboline (pinoline) as antioxidants: reduction of oxidative damage in brain region homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 6-Methoxyharmalan - Wikipedia [en.wikipedia.org]

- 10. soc.chim.it [soc.chim.it]

Spectroscopic and Metabolic Profile of 6-Methoxy-L-Tryptophan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 6-methoxy-L-tryptophan and its derivatives. It also details the primary metabolic pathways in which this compound is likely involved. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and biological evaluation of tryptophan analogs for applications in drug discovery and development.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Compound | Nucleus | Solvent | Chemical Shift (δ) ppm |

| 6-methoxy-L-tryptophan | ¹H | Data not available | Data not available |

| ¹³C | Data not available | Data not available | |

| L-Tryptophan | ¹H | DMSO-d₆ | 11.11 (s, 1H), 8.0 (br s, 1H), 7.58 (d, 1H), 7.36 (d, 1H), 7.26 (s, 1H), 7.05 (t, 1H), 6.97 (t, 1H), 3.53 (t, 1H), 3.33 (m, 1H), 3.04 (m, 1H) |

| ¹³C | D₂O | 174.5, 136.5, 127.8, 124.5, 121.6, 119.2, 118.8, 111.8, 109.5, 55.9, 27.8 |

Infrared (IR) Spectroscopy

| Compound | Sample Prep | Characteristic Absorptions (cm⁻¹) |

| 6-methoxy-L-tryptophan | Data not available | Data not available |

| L-Tryptophan | KBr Pellet | 3400 (N-H stretch, indole), 2900 (C-H stretch, aliphatic), 1600 (C=O stretch, carboxylic acid) |

Mass Spectrometry (MS)

| Compound | Ionization Method | Mass-to-Charge Ratio (m/z) |

| 6-methoxy-L-tryptophan | Data not available | Data not available |

| L-Tryptophan | Electron Ionization (EI) | 204 (M⁺), 130 (base peak) |

Experimental Protocols

Detailed experimental protocols for the acquisition of the spectroscopic data for 6-methoxy-L-tryptophan are not available due to the lack of published data for the free amino acid. However, the synthesis of its derivatives has been described. Below is a generalized protocol for the synthesis and characterization of a tryptophan analog, based on common laboratory practices.

General Synthesis of 6-Methoxy-L-Tryptophan Derivatives

The synthesis of 6-methoxy-L-tryptophan derivatives can be achieved through various methods, including the Fischer indole synthesis or palladium-catalyzed cross-coupling reactions. A common approach involves the coupling of a protected 6-methoxyindole derivative with a chiral amino acid precursor.

Spectroscopic Analysis Workflow

Metabolic Pathways

6-methoxy-L-tryptophan, as a derivative of L-tryptophan, is anticipated to be a substrate for the major tryptophan metabolic pathways. The introduction of a methoxy group at the 6-position of the indole ring may influence the rate and products of these pathways, a subject for further research.

Serotonin Pathway

L-tryptophan is the metabolic precursor to the neurotransmitter serotonin. This conversion is a two-step process initiated by the enzyme tryptophan hydroxylase.

Kynurenine Pathway

The majority of dietary L-tryptophan is metabolized through the kynurenine pathway, which leads to the production of various bioactive molecules, including kynurenine, kynurenic acid, and quinolinic acid. This pathway is initiated by the enzymes tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO).

An In-depth Technical Guide on the Solubility and Stability of (S)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility and stability data for (S)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid, also known as 6-Methoxy-L-tryptophan, is limited. This guide provides a comprehensive overview based on the well-characterized properties of the parent compound, L-tryptophan, and general principles of organic chemistry. It also includes detailed experimental protocols for determining these properties for the title compound.

Introduction

This compound is a derivative of the essential amino acid L-tryptophan. The introduction of a methoxy group at the 6-position of the indole ring can significantly influence its physicochemical properties, including solubility and stability. These characteristics are critical for its application in research and drug development, impacting formulation, bioavailability, and shelf-life. This document serves as a technical resource, offering insights into the expected solubility and stability profile of this compound and providing methodologies for its empirical determination.

Physicochemical Properties

| Property | This compound (Predicted) | L-Tryptophan (Reference) |

| Molecular Formula | C₁₂H₁₄N₂O₃[1][2] | C₁₁H₁₂N₂O₂[3] |

| Molecular Weight | 234.25 g/mol [1][2] | 204.23 g/mol [3] |

| pKa (α-carboxyl) | ~2.4 | 2.38[3] |

| pKa (α-amino) | ~9.4 | 9.39[3] |

| Isoelectric Point (pI) | Expected to be similar to L-tryptophan | ~5.89 |

| LogP | 1.83120[1] | -1.1[4] |

Solubility Profile

The solubility of amino acids is highly dependent on the pH of the medium, temperature, and the nature of the solvent.

Aqueous Solubility

The solubility of L-tryptophan in water exhibits a characteristic "U"-shaped curve with respect to pH, with minimum solubility at its isoelectric point (pI)[5]. At pH values below the pI, the amino group is protonated, and at pH values above the pI, the carboxyl group is deprotonated, leading to increased solubility in both acidic and basic solutions[5].

The presence of the 6-methoxy group in this compound is expected to increase its lipophilicity (as indicated by the higher predicted LogP value)[1], which may lead to a slight decrease in its intrinsic aqueous solubility compared to L-tryptophan.